molecular formula C9H10ClF2NO B1436331 (4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 1807938-54-0

(4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No. B1436331
M. Wt: 221.63 g/mol
InChI Key: NTWBGVNPHSHJNN-OGFXRTJISA-N
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Description

(4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, commonly known as DFHBP, is a synthetic compound with promising applications in scientific research. DFHBP is a small molecule that has been widely studied for its potential use in a variety of biochemical and physiological processes. DFHBP has been used to study the effects of various drugs and chemicals on the body, as well as to investigate the mechanisms of action of various drugs and chemicals.

Scientific Research Applications

Chemical Reactivity and Derivative Formation

  • The compound reacts with primary amines under mild conditions to form 4-imino-3-alkyl-5-alkylimino-2-phenyl-3,4-dihydro-5H-[1]benzopyrano[3,4-c]-pyridine derivatives. These are further hydrolyzed with acid to form 4-imino-3-alkyl-2-phenyl-3,4-dihydro-5H-[1]benzopyrano[3,4-c]pyridin-5-ones. Vigorous conditions cause Dimroth rearrangements, producing 4-alkyl- (or aryl)amino-5-alkyl- (or aryl)imino-2-phenyl-5H-[1]benzopyrano-[3,4-c]pyridine derivatives, which are hydrolyzed by acid to 5-pyridone derivatives (Reynolds, Vanallan, & Petropoulos, 1970).

Metabolism and Neuroprotective Applications

  • KR-31543, a neuroprotective agent structurally similar to (4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, undergoes metabolism in rats involving liver microsomes. Rat liver microsomal incubation results in the formation of a metabolite, identified as N-(4-chlorophenyl)-N-(2-methyl-2H-tetrazol-5-ylmethyl)amine. This study provides insight into the metabolism pathways of similar neuroprotective agents (Kim et al., 2002).

Synthesis and Medicinal Chemistry Applications

  • New enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans have been synthesized, with applications in medicinal chemistry, particularly in exploring affinity for the 5-HT1A receptor. This synthesis process and the resulting compounds' interactions with various receptors highlight the potential pharmaceutical applications of derivatives of (4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (Hammarberg et al., 2000).

Pharmacokinetics and Drug Development

  • The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, a key intermediate in the development of dopamine D3 receptor selective agonists, exemplifies the relevance of this compound in drug development. This synthesis process, involving various chemical reactions, underscores the compound's importance in creating new pharmacological agents (Jin, 2006).

Antihypertensive Properties

  • Substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, related to (4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, demonstrate antihypertensive activity. These compounds act as direct vasodilators and show comparable antihypertensive activity to known drugs like hydralazine and nifedipine, indicating their potential in treating hypertension (Evans et al., 1984).

properties

IUPAC Name

(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWBGVNPHSHJNN-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C=CC(=C2[C@@H]1N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

CAS RN

1807938-54-0
Record name 2H-1-Benzopyran-4-amine, 5,8-difluoro-3,4-dihydro-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807938-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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